1,2,3,6-Tetrahydropyridine-3-carboxylic acid;hydrochloride
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Overview
Description
1,2,3,6-Tetrahydropyridine-3-carboxylic acid hydrochloride is a heterocyclic compound . It is a building block that is useful in chemical synthesis . The compound has a molecular weight of 163.6 and its IUPAC name is 1,2,3,6-tetrahydropyridine-3-carboxylic acid hydrochloride .
Synthesis Analysis
The synthesis of 1,2,3,6-tetrahydropyridine derivatives has been achieved through various methods. One such method involves a palladium-catalyzed highly 6-endo-selective alkyl-Heck reaction of unactivated alkyl iodides . Another method involves acid-promoted condensations of N-[(Z)-3-iodoallyl]-aminoacetaldehydes and hydrazine hydrate followed by Pd-catalyzed asymmetric intramolecular hydrazone-type Heck reactions .Molecular Structure Analysis
The molecular structure of 1,2,3,6-Tetrahydropyridine-3-carboxylic acid hydrochloride can be represented by the InChI code: 1S/C6H9NO2.ClH/c8-6(9)5-2-1-3-7-4-5;/h1-2,5,7H,3-4H2,(H,8,9);1H . The compound has a molecular weight of 163.6 .Chemical Reactions Analysis
1,2,3,6-Tetrahydropyridine derivatives have been found to undergo various chemical reactions. For instance, they can undergo acid-promoted condensations followed by Pd-catalyzed asymmetric intramolecular hydrazone-type Heck reactions .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The compound is stored at room temperature and shipped at normal temperature .Scientific Research Applications
Formation of Ene-Endo-Spirocyclic Ammonium Ylids
1,2,3,6-Tetrahydropyridine-3-carboxylic acid hydrochloride can be used to form ene-endo-spirocyclic ammonium ylids . These ylids can undergo [2,3]-sigmatropic rearrangement to form pyrroloazepinones and oxazepinones .
Neurological Research
This compound is a pyridine derivative and dopaminergic neurotoxin, which can be used in neurological research . It can be used to study the effects of microglial innate immune memory .
Parkinson’s Disease Research
1,2,3,6-Tetrahydropyridine-3-carboxylic acid hydrochloride can be used to study the protective effects of phenylpropionamides in Parkinson’s disease mouse models .
Study of Behavioral Disorders
This compound can be used to study behavioral disorders related to neurochemical defects .
Study of Neuroprotection and Neuroinflammation
1,2,3,6-Tetrahydropyridine-3-carboxylic acid hydrochloride can be used to study the effects of treadmill exercise on neuroprotection and neuroinflammation .
Mechanism of Action
Safety and Hazards
The compound is classified under GHS07 and has a signal word of 'Warning’ . It has hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Future Directions
Tetrahydropyridines (THPs), including 1,2,3,6-Tetrahydropyridine-3-carboxylic acid hydrochloride, have sparked notable interest as an auspicious heterocyclic moiety . They have been identified in both natural products and synthetic pharmaceutical agents . More innovative methods are being developed for the synthesis of substituted-tetrahydropyridine derivatives and their pharmacological activities are being determined . The use of structure-activity relationship (SAR) studies of newly reported THP derivatives will help shed light on the significance of utilizing THP-containing motifs as lead compounds in drug discovery and design .
properties
IUPAC Name |
1,2,3,6-tetrahydropyridine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2.ClH/c8-6(9)5-2-1-3-7-4-5;/h1-2,5,7H,3-4H2,(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTVWEHDIUFISN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(CN1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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